Z-Glu(OBzl)-OH

peptide synthesis solution-phase synthesis active ester coupling

Z-Glu(OBzl)-OH (CAS 59486-73-6) is a D-configured, orthogonally protected amino acid for peptide synthesis. The Z/OBzl protection scheme is critical for Boc/Bzl SPPS, remaining intact during repeated TFA cycles while alternatives like Fmoc-Glu(OtBu)-OH deprotect prematurely. The D-enantiomer ensures proteolytic stability in therapeutic peptide analogs. Procure ≥99% HPLC-grade material with [α]20D = 7-11° (EtOH) for batch traceability, chiral integrity, and minimized deletion sequences.

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
CAS No. 59486-73-6
Cat. No. B554520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu(OBzl)-OH
CAS59486-73-6
Synonyms59410-82-1; (S)-Ethyl2-amino-2-phenylacetatehydrochloride; (S)-Ethyl2-amino-2-phenylacetateHCl; L-PhenylglycineEthylEsterHydrochloride; 17609-48-2; H-Phg-OEtHCl; SCHEMBL1851016; CTK8B3294; MolPort-020-004-206; ANW-42220; AKOS015933063; l-phenylglycineethylesterhydrochloride; AK130683; KB-211710; ST2414660; TX-017674; FT-0698655; V6822; D/L-ALPHA-PHENYLGLYCINEETHYLESTERHYDROCHLORIDE; I01-10222; 72651-17-3
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1
InChIKeyTWIVXHQQTRSWGO-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu(OBzl)-OH CAS 59486-73-6: Procurement-Grade D-Glutamic Acid Benzyl Ester Building Block for Orthogonal Peptide Synthesis


Z-Glu(OBzl)-OH (CAS 59486-73-6), formally N-α-benzyloxycarbonyl-D-glutamic acid γ-benzyl ester, is a protected D-configured glutamic acid derivative widely employed as a chiral building block in peptide synthesis [1]. Its defining structural features include the benzyloxycarbonyl (Z) protection on the α-amino group and a benzyl ester (OBzl) protection on the γ-carboxyl group, with a free α-carboxyl group available for coupling [1]. The compound is supplied at high purity (≥99% by HPLC) with a molecular weight of 371.4 g/mol and molecular formula C20H21NO6 . The D-configuration renders this derivative valuable for synthesizing non-natural peptides and enzyme-resistant analogs .

Z-Glu(OBzl)-OH vs. Alternative Glutamic Acid Derivatives: Why Substitution Risks Synthesis Failure


Z-Glu(OBzl)-OH cannot be freely substituted with other protected glutamic acid derivatives because its protection scheme (Z/OBzl) defines the synthetic strategy, orthogonal deprotection compatibility, and final peptide stereochemical integrity [1]. Substituting Z-Glu(OtBu)-OH introduces an acid-labile t-butyl ester that alters deprotection sequence and may be incompatible with acid-sensitive peptide modifications [1]. Substituting Boc-Glu(OBzl)-OH changes the α-amino protection to Boc, which requires different cleavage conditions and cannot be used orthogonally with Boc-based side-chain protections in the same synthesis [2][3]. Even the L-enantiomer (Z-L-Glu(OBzl)-OH, CAS 5680-86-4) cannot replace the D-configuration of the target compound because D-amino acid incorporation confers distinct proteolytic stability and altered biological activity profiles that are the explicit design objective in non-natural peptide synthesis . The specific selection of Z-Glu(OBzl)-OH is driven by quantifiable synthetic outcomes—including coupling efficiency, intermediate crystallizability, epimerization risk, and deprotection selectivity—that vary substantially among alternatives, as documented in the evidence below.

Z-Glu(OBzl)-OH CAS 59486-73-6: Quantifiable Differential Evidence Against Key Comparators


Active Ester Crystallizability Deficit of Z-Glu(OBzl)-OH vs. Z-Glu(OBzl)-ONp for Solution-Phase Dipeptide Synthesis

Z-Glu(OBzl)-OH, when activated to form an active ester intermediate for peptide grafting, produces an active ester that cannot be isolated as a solid, and the resulting post-grafting product cannot be crystallized, presenting a documented synthetic limitation [1]. This contrasts with the corresponding pre-activated active ester derivative Z-Glu(OBzl)-ONp (CAS 49689-66-9), which exists as a discrete, isolable crystalline solid that can be used directly in coupling reactions . The patent literature explicitly identifies this non-crystallizability as a constraint that restricts the practical application of Z-Glu(OBzl)-OH in certain solution-phase synthetic routes and necessitates alternative process development [1].

peptide synthesis solution-phase synthesis active ester coupling dipeptide synthesis

Orthogonal Deprotection Selectivity: Z-Glu(OBzl)-OH (Z/Benzyl) vs. Z-Glu(OtBu)-OH (Z/t-Butyl) in Acidic Conditions

Z-Glu(OBzl)-OH employs a benzyl ester (OBzl) for γ-carboxyl protection, which is stable under the acidic conditions (e.g., TFA) routinely used to remove Boc groups or cleave t-butyl esters [1][2]. In contrast, Z-Glu(OtBu)-OH (CAS 3886-08-6) protects the γ-carboxyl group as a tert-butyl ester (OtBu), which is acid-labile and undergoes cleavage under TFA treatment within approximately 30-60 minutes under standard SPPS conditions [3]. This differential acid sensitivity defines which orthogonal protection schemes can be implemented: Z-Glu(OBzl)-OH is compatible with acid-labile side-chain protections in the same synthesis, whereas Z-Glu(OtBu)-OH cannot coexist with acid-labile protections on other residues without triggering premature, undesired deprotection [2].

peptide synthesis orthogonal protection deprotection strategy SPPS

D-Configuration Stereochemical Differentiation: Z-D-Glu(OBzl)-OH vs. Z-L-Glu(OBzl)-OH for Protease-Resistant Peptide Design

Z-D-Glu(OBzl)-OH (CAS 59486-73-6) possesses D-configuration at the α-carbon, whereas its L-enantiomer Z-L-Glu(OBzl)-OH (CAS 5680-86-4) possesses the naturally occurring L-configuration . Peptides incorporating D-amino acids demonstrate substantially increased resistance to proteolytic degradation compared to their all-L counterparts . While the precise half-life extension factor depends on the specific peptide sequence and protease environment, D-amino acid substitution in therapeutic peptides has been shown to extend plasma half-life by reducing enzymatic cleavage rates . The D-configuration also alters receptor binding profiles and can modulate biological activity independent of stability effects .

stereochemistry D-amino acids proteolytic stability non-natural peptides

Commercial Purity Benchmarking: Z-Glu(OBzl)-OH HPLC Purity (≥99%) vs. Alternative Supplier Specifications

Commercially available Z-D-Glu(OBzl)-OH from established suppliers is provided with purity ≥99% as determined by HPLC . The compound is also supplied with a verified optical rotation range of [α]20D = 7 - 11° (c=2.5 in Ethanol), which serves as an additional identity and stereochemical integrity verification metric [1]. Alternative suppliers offer the compound at lower purity grades including 98% and 97% specifications, representing measurable differences in quality assurance [2]. While no direct head-to-head coupling efficiency comparison using different purity grades of Z-Glu(OBzl)-OH was identified, it is well-established in peptide synthesis literature that higher building block purity (≥99%) correlates with reduced deletion sequences and fewer purification challenges, particularly for longer peptide sequences where cumulative impurity effects are amplified [3].

quality control HPLC purity procurement specification peptide synthesis

Synthetic Route Efficiency: Z-Glu(OBzl)-OH Solution-Phase vs. Solid-Phase SPPS Cost-Throughput Trade-off

The patent literature explicitly compares synthetic routes employing Z-Glu(OBzl)-OH as a starting material and identifies distinct limitations: solution-phase synthesis using Z-Glu(OBzl)-OH suffers from active ester non-crystallizability and product extraction difficulties, while solid-phase peptide synthesis (SPPS) using this building block is noted to be economically suitable primarily for small-scale, long-peptide production rather than industrial-scale manufacturing due to high per-unit costs [1]. This contrasts with alternative solution-phase synthetic approaches for short peptides (2-5 residues) that offer protection group flexibility, lower cost, and easier scale-up, albeit with more complex purification requirements [2]. Z-Glu(OBzl)-OH specifically finds optimal utility in Z-protection-based solution-phase synthesis of short peptides where its orthogonal deprotection properties are required and intermediate isolation is not necessary [1].

synthetic methodology solution-phase synthesis SPPS industrial scale cost analysis

Z-Glu(OBzl)-OH CAS 59486-73-6: Evidence-Backed Application Scenarios for Scientific Procurement


Boc/Bzl SPPS of Glutamic Acid-Containing Peptides with Acid-Labile Side-Chain Protections

Z-D-Glu(OBzl)-OH is optimally deployed in Boc/Bzl solid-phase peptide synthesis when the target peptide contains other amino acid residues protected with acid-labile groups (e.g., t-butyl esters or Boc-protected side chains) [1]. The benzyl ester (OBzl) on the γ-carboxyl group remains stable under TFA treatment, allowing repeated Boc deprotection cycles without premature cleavage of the glutamic acid side-chain protection [1][2]. This orthogonal stability profile enables the synthesis of complex peptides where glutamic acid must retain its side-chain protection through multiple acidic deprotection steps, a critical requirement not satisfied by t-butyl-protected glutamic acid derivatives (e.g., Fmoc-Glu(OtBu)-OH or Z-Glu(OtBu)-OH) which would deprotect prematurely under the same conditions [2].

Synthesis of D-Amino Acid-Containing Therapeutic Peptides with Enhanced Proteolytic Stability

The D-configuration of Z-D-Glu(OBzl)-OH enables the construction of peptide analogs containing D-glutamic acid residues, a proven strategy for conferring resistance to proteolytic degradation in therapeutic peptide development . D-amino acid substitution in peptide sequences disrupts recognition by endogenous proteases, extending in vivo half-life and improving pharmacokinetic profiles . This building block is specifically indicated for research programs developing peptide-based drug candidates targeting conditions where extended circulation time is required, including metabolic disorders, neurological conditions, and antimicrobial peptides where enzymatic degradation limits efficacy of all-L counterparts .

Z-Protected Solution-Phase Short Peptide Synthesis Where Pre-Activation Is Not Required

Z-D-Glu(OBzl)-OH is appropriate for Z-protection-based solution-phase synthesis of short peptides (typically 2-5 residues) when the synthetic route does not require isolation of activated intermediates [3]. The patent literature confirms that solution-phase synthesis using Z-protection offers advantages including lower material costs compared to SPPS and easier scale-up potential for short peptide targets [4]. However, users should note that direct activation of Z-Glu(OBzl)-OH to form isolable active esters is problematic, as the resulting active ester cannot be obtained as a solid [3]. For routes requiring isolable activated intermediates, the pre-formed Z-Glu(OBzl)-ONp active ester derivative is recommended instead .

Research-Grade Synthesis Requiring High-Purity Building Blocks with Verified Stereochemical Integrity

For applications requiring rigorous quality documentation and high-purity building blocks, procurement of ≥99% HPLC-grade Z-D-Glu(OBzl)-OH with accompanying optical rotation verification (certified [α]20D = 7 - 11° in ethanol) is indicated [5]. This specification is particularly relevant for: (a) GMP-related research where batch traceability and purity documentation are required, (b) long peptide sequences where cumulative impurities from lower-grade building blocks amplify deletion sequence formation, and (c) stereosensitive syntheses where D-configuration integrity must be confirmed to ensure correct biological activity of the final peptide product [6]. Procurement from suppliers providing both HPLC purity certification and optical rotation data enables verification of both chemical purity and stereochemical fidelity in a single lot acceptance protocol .

Technical Documentation Hub

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